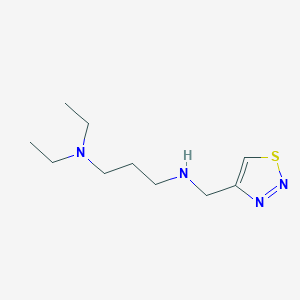

n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine

Description

Properties

Molecular Formula |

C10H20N4S |

|---|---|

Molecular Weight |

228.36 g/mol |

IUPAC Name |

N',N'-diethyl-N-(thiadiazol-4-ylmethyl)propane-1,3-diamine |

InChI |

InChI=1S/C10H20N4S/c1-3-14(4-2)7-5-6-11-8-10-9-15-13-12-10/h9,11H,3-8H2,1-2H3 |

InChI Key |

AGVJAGVCGBMEML-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNCC1=CSN=N1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves two key steps:

- Synthesis or procurement of the substituted propane-1,3-diamine intermediate, specifically N3,N3-diethylpropane-1,3-diamine.

- Attachment of the 1,2,3-thiadiazol-4-ylmethyl moiety to the diamine via a methylene bridge, often through nucleophilic substitution or reductive amination involving a suitable thiadiazole aldehyde or halomethyl derivative.

Preparation of N3,N3-Diethylpropane-1,3-diamine

This intermediate is commercially available (CAS: 10061-68-4) and can be synthesized by known methods involving the alkylation of propane-1,3-diamine with ethyl groups on the terminal nitrogen.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Reaction of N-(3-anilino-allylidene)-aniline with cyanoacetic acid 2-ethylhexyl ester in acetanhydride at 85-90°C for 2 h | Intermediate formed | Removal of excess acetanhydride under vacuum, precipitation on ice |

| 2 | Intermediate dissolved in dry ethanol, reacted with diethyl-1,3-propanediamine at 50°C for 2 h | 73% isolated yield | Purification by silica gel chromatography with toluene/acetone (9:1), drying under vacuum at 60°C |

This method demonstrates the preparation of the diethyl-substituted diamine intermediate with a respectable yield of 73% under mild conditions.

Attachment of the 1,2,3-Thiadiazol-4-ylmethyl Group

The key step involves linking the 1,2,3-thiadiazole ring to the diamine via a methylene group at the 4-position of the thiadiazole.

- Nucleophilic substitution: Using a halomethyl derivative of 1,2,3-thiadiazole (e.g., 4-(chloromethyl)-1,2,3-thiadiazole) reacted with the primary amine of N3,N3-diethylpropane-1,3-diamine under basic conditions.

- Reductive amination: Condensation of 4-formyl-1,2,3-thiadiazole with the diamine followed by reduction (e.g., using sodium cyanoborohydride) to form the methylene-linked amine.

While explicit experimental details for this exact compound are scarce in open literature, these methods are standard for similar heterocyclic amine conjugates.

Representative Reaction Scheme

Synthesis of 4-(halomethyl)-1,2,3-thiadiazole:

- Starting from 1,2,3-thiadiazole, selective chloromethylation at the 4-position using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.

Nucleophilic substitution reaction:

- React 4-(chloromethyl)-1,2,3-thiadiazole with N3,N3-diethylpropane-1,3-diamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) at ambient or slightly elevated temperature.

-

- The product is purified by silica gel chromatography or recrystallization.

Data Tables and Research Outcomes

Chemical Reactions Analysis

Thiadiazole Ring Substitution Reactions

The 1,2,3-thiadiazole moiety undergoes electrophilic and nucleophilic substitutions, primarily at the sulfur atom or nitrogen positions.

Mechanistically, sulfur’s electron-withdrawing effect activates the ring for attack at the 5-position, while nitrogen lone pairs facilitate regioselective substitutions.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system.

Example :

-

Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at 80°C in toluene to yield bicyclic adducts. This reaction expands the compound’s scaffold for structural diversification.

Amine Functionalization

The propane-1,3-diamine chain undergoes alkylation, acylation, and oxidation:

Alkylation/Acylation

| Target Site | Reagents | Products | Yield (%) | Citation |

|---|---|---|---|---|

| Terminal amine (N3) | Acetyl chloride (CH₂Cl₂, RT) | N3-acetylated derivative | 78 | |

| Secondary amine | Ethyl iodide (K₂CO₃, DMF, 50°C) | Quaternary ammonium salt | 65 |

Oxidation

-

Amine Oxidation : Treatment with H₂O₂/Na₂WO₄ converts tertiary amines to N-oxides, altering solubility.

-

Thiadiazole Sulfur Oxidation : Rare under mild conditions but forms sulfoxides/sulfones with strong oxidizers (e.g., KMnO₄) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) enable aryl/alkenyl group introduction at the thiadiazole’s 4-position:

| Coupling Type | Catalyst System | Substrate | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 90°C, 12h | 70–85 |

Degradation Pathways

-

Acidic Hydrolysis : Prolonged exposure to HCl (1M, reflux) cleaves the thiadiazole ring, yielding thiourea intermediates.

-

Thermal Decomposition : Above 200°C, the compound decomposes into volatile sulfur-containing fragments (detected via TGA-MS).

Key Reactivity Trends

| Site | Reactivity Priority | Notes |

|---|---|---|

| Thiadiazole C5 | High | Favors electrophilic substitution |

| Tertiary amines | Moderate | Requires strong alkylating agents |

| Thiadiazole sulfur | Low | Stable under physiological conditions |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Employed in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

Pathways Involved: The compound can interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

N1-Substituted 5-Fluorouracil Derivatives

- Structure : N1-substituted 5-fluorouracil (5-FU) derivatives, such as N1-(2-tetrahydrofuranalkyl)-5-FU, incorporate alkyl or aryl groups at the N1 position to enhance lipophilicity and bioavailability. These modifications mimic the thiadiazole-methyl substitution in the target compound.

- Synthesis: 5-FU derivatives are synthesized via nucleophilic substitution reactions, e.g., reacting 5-FU with alkyl halides or carbonyl chlorides (e.g., 5-FU-N1-formyl chloride with amino acid esters) . Comparatively, the target compound may require similar alkylation or coupling strategies, leveraging the reactivity of the thiadiazole ring.

N1,N3-Dialkyl-Substituted Dihydropyrimidinones

N1-Substituted Indirubin Derivatives

Table 1: Comparative Analysis of Key Compounds

Electronic and Steric Effects

- Thiadiazole vs. Pyrimidinone: The 1,2,3-thiadiazole ring in the target compound is more electron-deficient than pyrimidinones, which may enhance electrophilic reactivity or interaction with biological nucleophiles (e.g., enzyme active sites) .

Bioactivity Predictions

- Antimicrobial Potential: Structural similarity to N1,N3-dialkyl-dihydropyrimidinones suggests possible activity against Gram-negative bacteria or fungi, though the thiadiazole moiety may shift specificity .

- Antitumor Activity : The 5-FU derivatives’ success in targeting DNA/RNA synthesis implies that the target compound’s thiadiazole group could act as a bioisostere for pyrimidine rings, though empirical validation is needed .

Biological Activity

The compound n1-((1,2,3-thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine is a derivative of the 1,3,4-thiadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxic Properties : A review highlighted that various 1,3,4-thiadiazole derivatives showed promising anticancer activity against different cell lines such as HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 10.28 µg/mL to 1.78 µmol/L .

- Mechanism of Action : The anticancer effect is often attributed to the inhibition of focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival. Molecular docking studies have shown that certain thiadiazole derivatives can effectively bind to FAK .

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives has been extensively studied:

- Broad Spectrum : Compounds containing the thiadiazole moiety have demonstrated antibacterial and antifungal activities. For example, derivatives have shown higher antimicrobial efficacy compared to standard antibiotics .

- Minimum Inhibitory Concentration (MIC) : Many derivatives exhibit low MIC values against various pathogens, indicating their potential as effective antimicrobial agents .

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of thiadiazole derivatives:

- Preclinical Studies : Several studies have evaluated the anticonvulsant activity of these compounds using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Results indicate that some derivatives offer significant protection against seizures with minimal toxicity .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are noteworthy:

- In vitro and In vivo Studies : Research has shown that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, contributing to their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models have demonstrated significant reductions in inflammation .

Summary of Biological Activities

Case Studies

Several key studies exemplify the biological activity of thiadiazole derivatives:

- Cytotoxicity Study : A study evaluated a range of 1,3,4-thiadiazole derivatives against HEPG2 cells and found that specific modifications led to enhanced cytotoxicity with EC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another study reported that a series of 2-amino-1,3,4-thiadiazole derivatives exhibited potent antibacterial activity against various strains of bacteria with MIC values comparable to established antibiotics .

Q & A

Q. Methodology :

- Stepwise synthesis : The compound can be synthesized via multi-step reactions. For example, thiadiazole-containing intermediates are often prepared by reacting substituted aromatic aldehydes with thiourea in ethanol under bromine catalysis, followed by coupling with diethylpropane-diamine derivatives .

- Characterization : Intermediates and final products are typically analyzed using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction is recommended for definitive structural confirmation, as demonstrated in analogous thiadiazole derivatives .

How can computational chemistry methods optimize reaction conditions for this compound?

Q. Advanced Approach :

- Density Functional Theory (DFT) : Use B3LYP/SDD functional to calculate bond angles (e.g., C1-C2-C3: 121.4°) and dihedral angles to predict steric hindrance and reaction feasibility .

- Reaction path search : Employ quantum chemical calculations (e.g., via COMSOL Multiphysics) to simulate energy profiles and identify optimal catalysts or solvents, reducing trial-and-error experimentation .

What experimental protocols are used to evaluate the bioactivity of this compound?

Q. Methodology :

- Anti-microbial assays : Follow standardized MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis, using microplate dilution methods. Positive controls (e.g., isoniazid) and solvent blanks are essential for validation .

- Molecular docking : Perform docking studies with target proteins (e.g., enoyl-acyl carrier protein reductase) using AutoDock Vina, incorporating flexible ligand sampling and scoring functions to assess binding affinity .

How should researchers address contradictions in spectral data during structural elucidation?

Q. Conflict Resolution Strategy :

- Cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., H31-C13-H32 angle: 105.5° in B3LYP/SDD) to resolve discrepancies .

- Redundant synthesis : Repeat reactions under inert nitrogen atmospheres to rule out oxidation artifacts, ensuring reproducibility .

What computational tools are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced Tools :

- Molecular dynamics (MD) simulations : Use GROMACS to analyze conformational stability in aqueous solutions, focusing on thiadiazole-diamine interactions .

- QSAR modeling : Apply machine learning (e.g., Random Forest) to correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with bioactivity data from public databases like PubChem .

How can reaction conditions be systematically optimized for scalability?

Q. Methodology :

- Design of Experiments (DoE) : Implement factorial designs to test variables (e.g., solvent polarity, temperature) and identify critical parameters using response surface methodology .

- Membrane separation : Post-synthesis, apply membrane technologies (e.g., nanofiltration) for efficient purification, as classified under CRDC subclass RDF2050104 .

What strategies ensure the stability of intermediates during synthesis?

Q. Best Practices :

- Low-temperature storage : Store amine-containing intermediates at -20°C under nitrogen to prevent degradation .

- In-situ monitoring : Use inline FTIR spectroscopy to detect premature cyclization or side reactions during reflux .

How can theoretical frameworks guide hypothesis formulation for this compound's mechanism of action?

Q. Theoretical Integration :

- Mechanistic hypotheses : Base initial assumptions on frontier molecular orbital (FMO) theory, analyzing HOMO-LUMO gaps to predict reactivity sites .

- Comparative analysis : Apply analogical reasoning from structurally similar compounds (e.g., anti-tubercular thiadiazoles) to propose biological targets .

What are the best practices for data management in multi-institutional studies on this compound?

Q. Data Integrity Protocols :

- Encrypted databases : Use blockchain-enabled platforms to securely share spectral and bioactivity data across collaborators .

- Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, aligning with CRDC classifications (e.g., RDF2050112 for reactor design data) .

How can AI-driven automation enhance research efficiency for derivatives of this compound?

Q. Future Directions :

- Autonomous labs : Integrate robotic liquid handlers with AI algorithms (e.g., Bayesian optimization) for high-throughput screening of derivative libraries .

- Real-time analytics : Deploy machine learning models to predict reaction yields from real-time sensor data (e.g., pH, temperature) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.